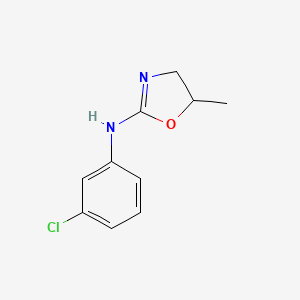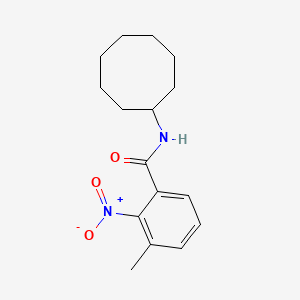
N-(3-chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine
Overview
Description
N-(3-chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine, also known as 3-Cl-4-MAR, is a chemical compound that has gained attention in scientific research due to its potential for use as a psychoactive drug. This compound belongs to the class of designer drugs known as synthetic cathinones, which are structurally similar to amphetamines and produce stimulant effects in the central nervous system.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and release agent. This results in increased levels of dopamine in the brain, leading to the stimulant effects observed in animal studies.
Biochemical and Physiological Effects
In addition to its stimulant effects, this compound has been shown to produce other biochemical and physiological effects in animal studies. These include increased heart rate and blood pressure, as well as changes in body temperature and electrolyte balance.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine in lab experiments is its structural similarity to amphetamines, which allows for comparisons to be made between the two classes of compounds. However, one limitation is the lack of research on the long-term effects of this compound, as well as its potential for abuse.
Future Directions
Future research on N-(3-chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine could focus on its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further studies could examine the effects of this compound on neurotransmitter systems other than dopamine, such as serotonin and norepinephrine. Finally, research could investigate the potential for abuse and addiction associated with this compound, as well as its potential for use in forensic toxicology.
Scientific Research Applications
The use of N-(3-chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine in scientific research has primarily focused on its potential as a psychoactive drug. Studies have shown that this compound produces stimulant effects similar to those of amphetamines, including increased locomotor activity and dopamine release in the brain.
properties
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-6-12-10(14-7)13-9-4-2-3-8(11)5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOCDTVZPUSMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(O1)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)

![N-[3-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4394845.png)


![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)
![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4394886.png)


![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)
